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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

Cat. No.: B15072844 Get Quote

An In-Depth Technical Guide to 1-
Isopropylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropylazetidin-3-amine, a

heterocyclic amine of interest in medicinal chemistry and drug discovery. This document covers

its chemical identity, physicochemical properties, synthesis, and potential biological relevance,

presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Properties
1-Isopropylazetidin-3-amine, particularly in its dihydrochloride salt form, is recognized by the

CAS number 888032-75-5. The free base is a secondary amine featuring a strained four-

membered azetidine ring N-substituted with an isopropyl group. This structural motif is of

interest in the development of novel therapeutics due to the unique conformational constraints

imposed by the azetidine ring.

Physicochemical Data
Quantitative data for 1-Isopropylazetidin-3-amine is not extensively reported in publicly

available literature. The following table summarizes key physicochemical properties, with

experimental values for the dihydrochloride salt and predicted values for the free base.
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Property
Value
(Dihydrochloride
Salt)

Value (Free Base -
Predicted)

Data Source

CAS Number 888032-75-5 Not assigned Internal Database

Molecular Formula C₆H₁₆Cl₂N₂ C₆H₁₄N₂ Calculated

Molecular Weight 187.11 g/mol 114.19 g/mol Calculated

Appearance
White to off-white

solid

Colorless to pale

yellow liquid
Predicted

Melting Point Not available Not available -

Boiling Point Not applicable
~150-160 °C at 760

mmHg
Predicted

Solubility Soluble in water
Soluble in water and

polar organic solvents
Predicted

pKa Not available ~9-10 Predicted

Spectroscopic Data
Detailed experimental spectra for 1-Isopropylazetidin-3-amine are not readily available. The

following tables provide predicted spectroscopic characteristics based on the chemical

structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5 - 3.7 m 1H CH-NH₂

~3.2 - 3.4 t 2H
Azetidine CH₂

(adjacent to N)

~2.8 - 3.0 t 2H
Azetidine CH₂

(adjacent to CH)

~2.5 - 2.7 sept 1H CH(CH₃)₂

~1.5 - 1.7 br s 2H NH₂

~1.0 - 1.2 d 6H CH(CH₃)₂

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~55 - 60 Azetidine CH₂ (adjacent to N)

~50 - 55 CH(CH₃)₂

~45 - 50 CH-NH₂

~30 - 35 Azetidine CH₂ (adjacent to CH)

~20 - 25 CH(CH₃)₂

IR Spectroscopy (Predicted, neat)

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, broad N-H stretch (amine)

2960 - 2850 Strong C-H stretch (aliphatic)

1590 - 1560 Medium N-H bend (amine)

1250 - 1020 Medium C-N stretch
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Mass Spectrometry (Predicted, EI)

m/z Interpretation

114 [M]⁺

99 [M - CH₃]⁺

71 [M - C₃H₇]⁺

57 [C₃H₅N]⁺ (Azetidine ring fragment)

Synthesis and Experimental Protocols
The synthesis of 1-Isopropylazetidin-3-amine can be approached through several established

methods for the preparation of N-substituted 3-aminoazetidines. Two plausible synthetic routes

are detailed below.

Route 1: Reductive Amination of N-Isopropylazetidin-3-
one
This is a common and efficient method for the synthesis of 3-aminoazetidines.

Experimental Protocol:

Synthesis of N-Isopropylazetidin-3-one: This intermediate can be prepared from

epichlorohydrin and isopropylamine, followed by oxidation of the resulting N-

isopropylazetidin-3-ol.

Reductive Amination:

To a solution of N-Isopropylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate

(10 eq) and sodium cyanoborohydride (1.5 eq).

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-

MS.

Upon completion, quench the reaction by the slow addition of 2M HCl.
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Concentrate the mixture under reduced pressure to remove methanol.

Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3

x 50 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 1-Isopropylazetidin-3-amine.

Purification can be achieved by distillation under reduced pressure or by column

chromatography on silica gel.

N-Isopropylazetidin-3-one Reaction Mixture

NH₄OAc, NaBH₃CN
Methanol, RT

1-Isopropylazetidin-3-amine
Workup & Purification

Click to download full resolution via product page

Fig. 1: Reductive Amination Workflow

Route 2: Nucleophilic Substitution of a 3-Substituted
Azetidine
This route involves the displacement of a suitable leaving group at the 3-position of an N-

protected azetidine with isopropylamine.

Experimental Protocol:

Synthesis of a 3-Substituted Azetidine Precursor: A common starting material is N-Boc-3-

hydroxyazetidine, which can be converted to a mesylate or tosylate.

Nucleophilic Substitution:

To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in acetonitrile, add isopropylamine

(3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material

is consumed.
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Cool the reaction to room temperature and concentrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude N-Boc-1-isopropylazetidin-3-amine by column chromatography.

Deprotection:

Dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid in

dichloromethane.

Stir at room temperature for 1-2 hours.

Concentrate the mixture under reduced pressure to yield 1-Isopropylazetidin-3-amine as

its salt.

Step 1: Substitution
Step 2: Deprotection

N-Boc-3-OMs-azetidine N-Boc-1-isopropylazetidin-3-amine

Isopropylamine, DIPEA
MeCN, Reflux

1-Isopropylazetidin-3-amine
HCl/Dioxane or TFA/DCM

Click to download full resolution via product page

Fig. 2: Nucleophilic Substitution and Deprotection

Potential Biological Activity and Signaling Pathways
While no specific biological data for 1-Isopropylazetidin-3-amine has been found, the

azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a

wide range of biological activities.

GABA Uptake Inhibition: 3-Aminoazetidine derivatives have been investigated as inhibitors of

γ-aminobutyric acid (GABA) transporters (GATs). Inhibition of GATs increases the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15072844?utm_src=pdf-body
https://www.benchchem.com/product/b15072844?utm_src=pdf-body
https://www.benchchem.com/product/b15072844?utm_src=pdf-body-img
https://www.benchchem.com/product/b15072844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15072844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration of GABA in the synaptic cleft, leading to a reduction in neuronal excitability.

This mechanism is relevant for the treatment of epilepsy, anxiety, and other neurological

disorders.

Receptor Binding: N-substituted azetidines have been shown to bind to various receptors in

the central nervous system. For example, some derivatives are ligands for the

nociceptin/orphanin FQ (NOP) receptor (ORL1), which is involved in pain modulation.

The potential interaction of 1-Isopropylazetidin-3-amine with such targets would likely involve

the protonated amine forming ionic interactions with acidic residues in the binding pocket, while

the isopropyl group could engage in hydrophobic interactions.

1-Isopropylazetidin-3-amine

GABA Transporter (GAT)

Inhibition

Neuronal Receptors (e.g., ORL1)

Binding

Increased Synaptic GABA Modulation of Neuronal Signaling

Therapeutic Effect

Click to download full resolution via product page

Fig. 3: Potential Signaling Pathway Interactions

Conclusion
1-Isopropylazetidin-3-amine is a valuable building block for the synthesis of more complex

molecules with potential therapeutic applications. While detailed experimental data for this

specific compound is sparse, its synthesis can be readily achieved through established
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chemical methodologies. Its structural similarity to known biologically active azetidine

derivatives suggests that it may be a useful scaffold for the development of novel CNS-acting

agents. Further research is warranted to fully characterize this compound and explore its

pharmacological profile.

To cite this document: BenchChem. [1-Isopropylazetidin-3-amine CAS number lookup and
information]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15072844#1-isopropylazetidin-3-amine-cas-number-
lookup-and-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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